molecular formula C16H11Cl2NOS B3035867 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole CAS No. 338756-41-5

4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole

Cat. No. B3035867
CAS RN: 338756-41-5
M. Wt: 336.2 g/mol
InChI Key: MOCDRKZMSQKIIC-UHFFFAOYSA-N
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Description

4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole, also known as 4-CPCMT, is a novel thiazole derivative with a wide range of potential applications in scientific research. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

Intramolecular Hydrogen Bonds in Thiazole Derivatives

  • Study: Theoretical analysis revealed CH hydrogen bonds in thiazole derivatives, including compounds similar to 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole, contributing to their molecular stability and properties (Castro et al., 2007).

Photo-degradation Analysis in Thiazole-containing Compounds

  • Study: Research on the photo-degradation of thiazole-containing pharmaceutical compounds showed how these compounds, including structures similar to 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole, react under light exposure, revealing degradation pathways and structural stability (Wu, Hong, & Vogt, 2007).

Anticancer Potential of Thiazole Derivatives

  • Study: A range of thiazole derivatives, structurally similar to the given compound, have been synthesized and evaluated for anticancer properties, showing significant potential against various cancer cell lines (Gomha et al., 2017).

Spectroscopic and Quantum Chemical Analysis

  • Study: Investigations into thiazole derivatives, closely related to the specified compound, have been carried out using spectroscopic and quantum chemical methods, contributing to a better understanding of their electronic and structural properties (Viji et al., 2020).

Synthesis of Fungicide Intermediates

  • Study: Research on synthesizing intermediates for fungicides includes compounds related to 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole, underlining its significance in agricultural chemical development (Wei-sheng, 2007).

properties

IUPAC Name

4-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NOS/c1-10-19-16(9-21-10)14-7-6-13(8-15(14)18)20-12-4-2-11(17)3-5-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCDRKZMSQKIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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